4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole ring fused with a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an amine .
Scientific Research Applications
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-amine: Shares the benzothiazole ring but lacks the cyclohexanol moiety.
Cyclohexanone: Contains the cyclohexanol structure but lacks the benzothiazole ring.
2-amino-6-fluorobenzothiazole: Similar structure but with different substituents on the benzothiazole ring.
Uniqueness
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .
Properties
IUPAC Name |
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-8-1-6-11-12(7-8)18-13(16-11)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTDDPOWJRRPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(S2)C=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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